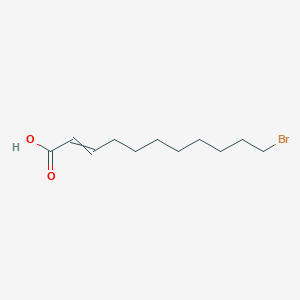

11-Bromoundec-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

183817-66-5 |

|---|---|

Molecular Formula |

C11H19BrO2 |

Molecular Weight |

263.17 g/mol |

IUPAC Name |

11-bromoundec-2-enoic acid |

InChI |

InChI=1S/C11H19BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h7,9H,1-6,8,10H2,(H,13,14) |

InChI Key |

PCUCNAKIDGHXGQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCBr)CCCC=CC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 11 Bromoundec 2 Enoic Acid

Transformations at the α,β-Unsaturated Carboxylic Acid Moiety

The α,β-unsaturated carboxylic acid portion of the molecule contains two key reactive sites: the carboxylic acid group and the carbon-carbon double bond. These sites can undergo a variety of transformations, including esterification, conjugate additions, reductions, and oxidations.

Esterification Reactions (e.g., formation of methyl esters)

The carboxylic acid functional group of 11-Bromoundec-2-enoic acid can be readily converted to its corresponding esters through various esterification methods. A common and well-established method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.combyjus.com This reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com For instance, the formation of methyl 11-bromoundec-2-enoate can be achieved by reacting this compound with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). arkat-usa.org

The mechanism of Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.combyjus.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.combyjus.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.combyjus.com

Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.combyjus.com

Other reagents can also be employed for esterification under milder conditions, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or employing silica (B1680970) chloride as a catalyst. organic-chemistry.org

Table 1: Representative Esterification of this compound

| Reactant | Reagent | Product | Typical Conditions |

|---|

Nucleophile-Mediated Michael Addition Reactions on the C=C Bond

The carbon-carbon double bond in this compound is activated by the electron-withdrawing carboxylic acid group, making it susceptible to nucleophilic attack in a conjugate addition reaction known as the Michael addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. wikipedia.orgnumberanalytics.com

A wide range of nucleophiles can be employed as Michael donors, including enolates, amines, thiols, and cuprates. masterorganicchemistry.com For example, the reaction with a thiol (a thiol-Michael addition) proceeds readily, often initiated by a nucleophilic catalyst, to form a 3-(thio)-11-bromoundecanoic acid derivative. rsc.org

The mechanism for the Michael addition generally proceeds as follows:

Formation of the nucleophile: In many cases, a base is used to generate the nucleophilic species, such as an enolate from a dicarbonyl compound. byjus.com

Nucleophilic attack: The nucleophile attacks the β-carbon of the α,β-unsaturated acid. masterorganicchemistry.combyjus.com

Protonation: The resulting enolate intermediate is then protonated to give the final 1,4-addition product. masterorganicchemistry.com

The Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation in a mild and efficient manner. wikipedia.org

Table 2: Examples of Michael Addition Reactions

| Michael Acceptor | Michael Donor | Product Type |

|---|---|---|

| α,β-Unsaturated ester | Diethyl malonate | 1,3-Dicarboxylate adduct |

| α,β-Unsaturated ketone | Thiol | β-Thioether |

Reductive Processes of the Alkene and Carboxyl Group

Both the alkene and the carboxylic acid functionalities in this compound can be reduced, either selectively or simultaneously, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. libretexts.org Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), the C=C bond of the α,β-unsaturated system can be selectively reduced in the presence of the carboxylic acid group to yield 11-bromoundecanoic acid. organicchemistrydata.org This process typically involves the use of hydrogen gas and a metal catalyst, where the hydrogen adds across the double bond in a syn-fashion. libretexts.org The reaction is generally clean with a simple work-up. illinois.edu

Reduction of the Carboxyl Group: The reduction of the carboxylic acid group to a primary alcohol requires stronger reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to alcohols. libretexts.org Treatment of this compound with LiAlH₄ would likely reduce both the carboxylic acid and the double bond, yielding 11-bromo-undecan-1-ol. However, selective reduction of the carboxylic acid in the presence of the alkene is challenging with this reagent.

A two-step process involving initial protection of the carboxylic acid as an ester, followed by reduction of the ester and deprotection, could be an alternative for selective transformations.

Table 3: Reduction Reactions of α,β-Unsaturated Carboxylic Acids and Derivatives

| Substrate | Reagent | Primary Product |

|---|---|---|

| α,β-Unsaturated carboxylic acid | H₂, Pd/C | Saturated carboxylic acid organicchemistrydata.org |

| Carboxylic acid | LiAlH₄, then H₃O⁺ | Primary alcohol libretexts.org |

Oxidative Transformations (e.g., for related unsaturated systems)

The double bond in α,β-unsaturated systems is susceptible to various oxidative transformations, such as epoxidation and oxidative cleavage.

Epoxidation: The epoxidation of α,β-unsaturated carboxylic acids can be achieved using various oxidizing agents. One method involves the use of hydrogen peroxide in the presence of a catalyst, such as a heteropoly acid or sodium tungstate. oup.comresearchgate.net This reaction forms the corresponding epoxy acid, which is a valuable synthetic intermediate. oup.com Asymmetric epoxidation of α,β-unsaturated carbonyl compounds has also been developed using chiral catalysts to produce enantiomerically enriched epoxides. jst.go.jpelsevierpure.com

Oxidative Cleavage: The carbon-carbon double bond can be cleaved under oxidative conditions to yield smaller carboxylic acids or aldehydes. mdpi.com Ozonolysis is a classic method for this transformation, where treatment with ozone followed by an oxidative or reductive work-up yields the corresponding cleavage products. mdpi.com Another approach involves a palladium-catalyzed process where α,β-unsaturated carboxylic acids undergo cleavage of the C=C double bond. acs.orgnih.gov

Table 4: Oxidative Reactions of Related Unsaturated Systems

| Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated carboxylic acid | H₂O₂, Heteropoly acid | Epoxy acid | oup.com |

| α,β-Unsaturated carboxylic acid | 1. O₃; 2. Oxidative work-up | Dicarboxylic acid and/or smaller carboxylic acid | mdpi.com |

Reactions Involving the ω-Bromine Substituent

The terminal bromine atom at the C-11 position provides another site for synthetic modification through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (e.g., conversion to nitriles, azides, or other functionalities)

The bromine atom in this compound can be displaced by a variety of nucleophiles to introduce new functional groups at the end of the alkyl chain. This reactivity is characteristic of primary alkyl halides.

Conversion to Nitriles: The bromo group can be converted to a nitrile group (-CN) by reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. For the related saturated compound, 11-bromoundecanoic acid, this transformation has been used in the synthesis of 12-aminododecanoic acid, where the intermediate is 11-cyanoundecanoic acid. lookchem.com This reaction typically proceeds via an SN2 mechanism.

Conversion to Azides: Similarly, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding 11-azidoundec-2-enoic acid. The azide functionality is a versatile precursor that can be reduced to a primary amine or used in click chemistry reactions.

Other nucleophiles such as ammonia (B1221849), amines, and thiolates can also be used to displace the bromide, leading to the formation of ω-amino acids, ω-substituted amines, and ω-thioethers, respectively. smolecule.com

Table 5: Nucleophilic Substitution at the ω-Bromine

| Starting Material | Nucleophile | Product |

|---|---|---|

| This compound | NaCN | 11-Cyanoundec-2-enoic acid |

| This compound | NaN₃ | 11-Azidoundec-2-enoic acid |

Formation and Reactions of Organometallic Reagents (e.g., Grignard reagents)

The bifunctional nature of this compound, possessing both a terminal alkyl bromide and a carboxylic acid, presents unique challenges and opportunities in the formation of organometallic reagents. The primary challenge lies in the incompatibility of the acidic proton of the carboxylic acid with highly basic organometallic species like Grignard reagents. sigmaaldrich.comlibretexts.org

Formation of Grignard Reagents:

Direct reaction of this compound with magnesium metal to form the corresponding Grignard reagent is not feasible. The acidic proton of the carboxylic acid is far more reactive towards the Grignard reagent than the magnesium metal is towards the alkyl halide. sigmaaldrich.comlibretexts.org If a Grignard reagent were to form, it would be immediately quenched by the carboxylic acid in an acid-base reaction, preventing any subsequent desired nucleophilic attack. youtube.com

To successfully form a Grignard reagent from a molecule containing an acidic functional group, the acidic proton must first be protected. For this compound, the carboxylic acid would need to be converted into a non-acidic functional group, such as an ester, prior to the reaction with magnesium. Following the formation of the Grignard reagent and its subsequent reaction, the protecting group can be removed to regenerate the carboxylic acid.

The general procedure for forming a Grignard reagent involves reacting an organic halide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comwikipedia.org The ether solvent is crucial as it stabilizes the formed Grignard reagent through coordination. libretexts.orglibretexts.org Activating agents like iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction by cleaning the passivating layer of magnesium oxide from the metal surface. wikipedia.org

Reactions of the Corresponding Organometallic Reagents:

Once formed from a protected derivative of this compound, the Grignard reagent would be a powerful nucleophile. iitk.ac.in The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic and the magnesium being electrophilic. wikipedia.org This nucleophilic carbon can attack a wide range of electrophiles, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds. wisc.edulibretexts.org

Reaction with formaldehyde (B43269) yields a primary alcohol. wisc.edu

Reaction with other aldehydes produces secondary alcohols. wisc.edulibretexts.org

Reaction with ketones results in the formation of tertiary alcohols. wisc.edulibretexts.org

Reaction with esters also leads to tertiary alcohols, as the initial ketone intermediate reacts with a second equivalent of the Grignard reagent. libretexts.org

The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. iitk.ac.innptel.ac.in Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. iitk.ac.in

| Electrophile | Product Type from Grignard Reaction |

| Formaldehyde | Primary Alcohol wisc.edu |

| Aldehydes (other than formaldehyde) | Secondary Alcohol wisc.edulibretexts.org |

| Ketones | Tertiary Alcohol wisc.edulibretexts.org |

| Esters | Tertiary Alcohol (after double addition) libretexts.org |

| Carbon Dioxide | Carboxylic Acid wisc.edu |

Elimination Reactions to Form Terminal Alkenes

This compound can undergo elimination reactions to form terminal alkenes. This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and the bromine atom from adjacent carbons to create a new pi bond. pressbooks.pub The most common method to achieve this is by treating the alkyl halide with a strong base. pressbooks.pubsaskoer.ca

The primary product of such an elimination reaction would be undeca-2,10-dienoic acid. The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. iitk.ac.inopenstax.org However, in the case of this compound, the bromine is on the terminal carbon, and elimination can only occur in one direction to form the terminal alkene.

The mechanism of elimination can proceed through different pathways, primarily the E1 and E2 mechanisms. iitk.ac.inopenstax.org

E2 Mechanism: This is a one-step (concerted) process where the base removes a proton from the carbon adjacent to the bromine, and simultaneously the C-Br bond breaks and the pi bond forms. saskoer.caiitk.ac.in This mechanism is favored by strong, non-hindered bases and a high concentration of the base. iitk.ac.in The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. iitk.ac.in

E1 Mechanism: This is a two-step process that begins with the slow, unimolecular departure of the leaving group (bromide ion) to form a carbocation intermediate. iitk.ac.inopenstax.org In the second step, a weak base removes a proton from an adjacent carbon to form the alkene. The E1 mechanism is more common for tertiary alkyl halides and is favored by polar protic solvents and weak bases.

For this compound, which is a primary alkyl halide, the E2 mechanism is generally the more likely pathway for elimination, especially when a strong base like potassium hydroxide (B78521) (KOH) or sodium amide (NaNH2) is used. iitk.ac.inmasterorganicchemistry.com

| Factor | Favors E1 Mechanism | Favors E2 Mechanism |

| Substrate | Tertiary > Secondary | Primary > Secondary > Tertiary iitk.ac.in |

| Base | Weak base | Strong, concentrated base iitk.ac.in |

| Solvent | Polar protic | Polar aprotic solvents can increase rate iitk.ac.in |

| Kinetics | First-order | Second-order iitk.ac.in |

Chemo- and Regioselective Transformations of the Compound

The presence of multiple functional groups—a carboxylic acid, an alkene, and an alkyl bromide—in this compound allows for a variety of chemo- and regioselective transformations. The outcome of a reaction depends heavily on the reagents and conditions employed, which can be tailored to target a specific functional group while leaving the others intact.

Chemoselectivity:

Reactions at the Carboxylic Acid: The carboxylic acid can be selectively targeted. For instance, esterification can be achieved by reacting with an alcohol under acidic conditions. Conversion to an acyl chloride can be accomplished using thionyl chloride (SOCl₂), which can then be further reacted with various nucleophiles.

Reactions at the Alkene: The double bond can undergo various addition reactions. For example, catalytic hydrogenation would reduce the alkene to an alkane, yielding 11-bromoundecanoic acid. Halogenation (e.g., with Br₂) would lead to a di- or tribromo-substituted undecanoic acid, depending on the conditions.

Reactions at the Alkyl Bromide: The terminal bromine atom is susceptible to nucleophilic substitution (S_N2) reactions. Using a nucleophile like sodium cyanide would replace the bromine with a nitrile group, forming 11-cyano-undec-2-enoic acid. Ammonolysis with excess ammonia can produce 11-aminoundecanoic acid.

Regioselectivity:

Regioselectivity becomes particularly important in reactions involving the unsymmetrical alkene. For example, in hydroboration-oxidation, the hydroxyl group would preferentially add to the less substituted carbon of the double bond (anti-Markovnikov addition). Conversely, acid-catalyzed hydration would place the hydroxyl group on the more substituted carbon (Markovnikov addition).

Mechanistic Studies of Key Reactions (e.g., kinetics, transition state analysis in metathesis)

While specific mechanistic studies, particularly kinetic and transition state analyses for metathesis reactions involving this compound, are not widely documented in the provided search results, the principles of related reactions can be applied. Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, and bifunctional molecules like this compound could potentially be used in Acyclic Diene Metathesis (ADMET) polymerization if the carboxylic acid were protected and the bromide were converted to another alkene. rsc.org

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism. caltech.edu This mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene complex and the olefin.

Key steps in the Chauvin Mechanism:

Initiation: The ruthenium precatalyst reacts with the olefin to generate a catalytically active ruthenium alkylidene species.

Propagation: The ruthenium alkylidene reacts with the substrate's double bond in a [2+2] cycloaddition to form a metallacyclobutane intermediate.

This intermediate then undergoes a retro-[2+2] cycloaddition (cycloreversion) to release a new olefin and a new ruthenium alkylidene.

This new alkylidene can then react with another olefin molecule, continuing the catalytic cycle.

Kinetics and Transition State:

The kinetics of metathesis reactions are complex and depend on the catalyst, substrate, and reaction conditions. For cross-metathesis, the relative reactivity of the two olefin partners is crucial for achieving high yields of the desired cross-product and minimizing homodimerization byproducts. caltech.edu

Derivatization Strategies and Analogue Synthesis of 11 Bromoundec 2 Enoic Acid

Synthesis of Esters and Amides for Functional Diversification

The carboxylic acid moiety of 11-bromoundec-2-enoic acid is a primary site for functionalization, most commonly through conversion to esters and amides. These reactions are fundamental for modifying the molecule's polarity, reactivity, and for installing handles for further conjugation.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride. For instance, the formation of a butyl ester from a related bromo-unsaturated acid has been documented. techniumscience.com

Amidation involves the reaction of the carboxylic acid with an amine. Direct condensation requires high temperatures and is often inefficient. More common methods involve the use of coupling agents or the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. google.comlibretexts.org A variety of amidation protocols exist, including copper-catalyzed reductive amidation of α,β-unsaturated carboxylic acids, which can produce β-chiral amides in one step under mild conditions. nih.gov The synthesis of "11-bromo-undec-10-ynoic acid amide," a structurally related compound, highlights the successful application of amidation to this class of molecules. sigmaaldrich.comsigmaaldrich.com

These transformations are crucial for creating diverse molecular libraries and for preparing precursors for more complex architectures like macrolactones and macrolactams.

Table 1: Common Methods for Ester and Amide Synthesis from Carboxylic Acids

| Derivative | Reagent(s) | Key Features |

|---|---|---|

| Ester | Alcohol (e.g., Butanol), Acid Catalyst (e.g., H₂SO₄) | Classical Fischer esterification; equilibrium process. techniumscience.com |

Creation of Functionalized Derivatives via the Bromine Moiety

The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling a host of transformations at the ω-position of the carbon chain. ksu.edu.sanih.govsavemyexams.com This reactivity is central to chain extension, macrocyclization, and the introduction of diverse heteroatomic functionalities.

Chain Extension and Macrocyclization Approaches

The bifunctional nature of this compound makes it an ideal precursor for both linear chain extension and intramolecular cyclization to form large rings (macrocycles).

Chain Extension: The bromine can be displaced by a nucleophile to append additional carbon atoms. A classic strategy involves the alkylation of soft carbon nucleophiles like diethyl malonate. rsc.org For example, 11-bromoundec-1-ene, a related compound, is used to alkylate diethyl malonate, which can then be further manipulated to extend the carbon skeleton. rsc.org Another approach involves converting the bromide into an organometallic reagent, such as a Grignard reagent, which can then react with electrophiles. science.gov Such methods are critical for synthesizing very long-chain fatty acids or bifunctional molecules with greater separation between the terminal groups. cmu.edu

Macrocyclization: This is a powerful strategy for creating conformationally constrained molecules, which are of great interest in drug discovery. uni-kiel.deenamine.netnih.gov this compound and its derivatives are excellent starting materials for macrolactonization (forming a cyclic ester) and macrolactamization (forming a cyclic amide). The general approach involves a reaction between the two ends of the molecule. For instance, the bromine can be converted to a hydroxyl group, which then reacts with the activated carboxylic acid at the other end to form a macrolactone. acs.org The efficiency of these ring-closing reactions often depends on factors that promote an intramolecular reaction over intermolecular polymerization, such as high-dilution conditions or the use of templates. uni-kiel.deacs.org Modern methods like ring-closing metathesis (RCM) and palladium-catalyzed cross-coupling reactions (e.g., Heck macrocyclization) have also become powerful tools for synthesizing macrolides and other macrocycles from appropriately designed ω-unsaturated precursors. beilstein-journals.orgmdpi.com

Introduction of Heteroatomic Functionalities

The terminal bromine is readily substituted by various heteroatom nucleophiles, allowing for the incorporation of nitrogen, oxygen, or sulfur atoms into the molecular structure. ksu.edu.sasavemyexams.com This is a key method for producing structural analogues with altered physicochemical properties.

Oxygen Functionalities: Reaction with hydroxide (B78521) or alkoxide ions yields terminal alcohols or ethers, respectively. For example, 11-bromoundecanol can be prepared from 11-bromoundecanoic acid via reduction, and this alcohol can be used in further synthetic steps. rsc.org

Nitrogen Functionalities: The introduction of nitrogen can be achieved by reaction with ammonia (B1221849) to form a primary amine, or with sodium azide (B81097) followed by reduction to yield the amine. These amines are valuable handles for peptide synthesis or further derivatization.

Sulfur Functionalities: Sulfur can be introduced using nucleophiles like sodium hydrosulfide (B80085) (NaSH) to form a thiol or with thiolate anions to create thioethers. A notable example is the reaction with 1,3-propanedithiol (B87085) to form a terminal 1,3-dithiane, a protected carbonyl equivalent that is useful in complex syntheses. researchgate.net

Table 2: Introduction of Heteroatoms via Nucleophilic Substitution of Bromine

| Heteroatom | Nucleophilic Reagent(s) | Resulting Functional Group |

|---|---|---|

| Oxygen | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Sodium Alkoxide (NaOR') | Ether (-OR') |

| Nitrogen | 1. Sodium Azide (NaN₃) 2. H₂/Pd or LiAlH₄ | Primary Amine (-NH₂) | | | Ammonia (NH₃) | Primary Amine (-NH₂) | | Sulfur | Sodium Hydrosulfide (NaSH) | Thiol (-SH) | | | 1,3-Propanedithiol | 1,3-Dithiane |

Stereochemical Control in Derivative Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) during synthesis is crucial, as different stereoisomers of a molecule can have vastly different biological activities. For derivatives of this compound, stereocontrol can apply to the configuration of the C2=C3 double bond or to new chiral centers introduced during a reaction.

The α,β-unsaturated acid system can exist as either E (trans) or Z (cis) isomers. Syntheses of these compounds often favor the thermodynamically more stable E-isomer. mdpi.com Stereospecific reactions can also be used; for example, a samarium-promoted cyclopropanation of unprotected (E)- or (Z)-α,β-unsaturated carboxylic acids proceeds with complete stereospecificity to yield the corresponding trans- or cis-cyclopropanecarboxylic acids. organic-chemistry.org

A powerful strategy for achieving stereocontrol is the use of enzymes. Lipases, for example, can selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. This has been demonstrated in the hydrolysis of a racemic ester of a related compound, (E)-9-acetoxy-11-bromoundec-10-enoic acid, to yield the optically active (R)-acid with very high enantiomeric excess. mdpi.comresearchgate.net This enzymatic approach is highly valuable for producing enantiomerically pure intermediates for the pharmaceutical industry. techniumscience.comru.nl Other advanced methods include the use of chiral catalysts, such as in the enantioselective 1,4-addition to α,β-unsaturated carboxylic acids or the palladium-catalyzed cyclopropanation using a chiral auxiliary to direct the stereochemical outcome. bohrium.comrsc.org

Synthesis of Structural Analogues with Modified Chain Lengths or Substituents

The synthesis of structural analogues of this compound, where the carbon chain length or peripheral substituents are altered, is essential for structure-activity relationship (SAR) studies.

Modification of Chain Length: Analogues with different chain lengths can be synthesized by starting with different ω-bromoalkanoic acids (e.g., 8-bromooctanoic acid or 6-bromohexanoic acid) and then introducing the α,β-double bond. molaid.com Conversely, longer chains can be built using the chain extension methodologies described previously, such as by coupling 11-bromoundec-1-ene with other fragments. researchgate.net

Modification of Substituents: The derivatization strategies discussed provide the primary means for creating analogues with modified substituents. For example, converting the bromine to an amine, thiol, or other functional group (Section 4.2.2) generates a diverse array of analogues. vulcanchem.com Furthermore, the α,β-unsaturated system allows for conjugate addition reactions, enabling the introduction of various substituents at the β-position of the acid. bohrium.com The synthesis of bromo-phenyl-maleimide acids from bromomaleic anhydride (B1165640) and various aminophenyl carboxylic acids showcases how different building blocks can be combined to create novel, functionalized analogues. google.com This synthetic flexibility allows for the systematic exploration of chemical space around the core structure of this compound.

Role As a Precursor and Building Block in Complex Molecule Synthesis

Contribution to Complex Fatty Acid Synthesis and Lipid Chemistry Research

While direct research on 11-bromoundec-2-enoic acid in lipid chemistry is not extensively documented, the principles of using functionalized fatty acids as chemical tools are well-established. Modified fatty acids, including those with terminal functional groups like bromine or alkynes, serve as probes to study lipid metabolism, protein-lipid interactions, and the structure of biological membranes. nih.govresearchgate.net For instance, bromo-functionalized lipids can be used to create lipid-drug conjugates, which can self-assemble into nanostructures for targeted drug delivery. nih.gov

The study of ω-hydroxy fatty acids and their derivatives is crucial for understanding the tear film lipid layer. acs.org The synthesis of these complex lipids often starts from precursors like bromo-functionalized alcohols or acids. acs.org By analogy, this compound could serve as a precursor for synthesizing unique, unsaturated, and terminally functionalized fatty acids. These synthetic lipids are instrumental in biophysical studies to understand how structural features like chain length and unsaturation affect the properties of lipid films. acs.org Furthermore, free fatty acids have been shown to act as allosteric regulators of enzymes like phospholipase C δ1, highlighting the importance of understanding the interactions between the acyl chains of lipids and proteins. nih.gov The availability of synthetic, modified fatty acids like this compound is therefore essential for advancing this area of research.

Precursor for Polymerizable Monomers (e.g., in Acyclic Diene Metathesis (ADMET) Polymerization, by extension from related bromo-alkenes)

Acyclic Diene Metathesis (ADMET) polymerization is a powerful method for synthesizing well-defined polymers from α,ω-diene monomers. mdpi.comscirp.org Bromoalkenes, such as 11-bromo-1-undecene, are key precursors in the synthesis of these monomers. rsc.org The bromine atom can be substituted to introduce various functionalities, or the entire bromoalkene can be used to build up larger diene structures suitable for polymerization.

For example, 11-bromo-1-undecene, synthesized from 10-undecen-1-ol, is used in the dialkylation of compounds like diethyl malonate to create α,ω-dienes. rsc.orgmdpi.com These dienes can then undergo ADMET polymerization using catalysts like Grubbs' first-generation catalyst to produce unsaturated polymers. rsc.org These polymers can be further modified, for instance, through hydrogenation to yield saturated polyolefins. rsc.org

Similarly, bromoalkenes are used in conjunction with bio-based molecules like ferulic acid to synthesize novel polyfunctional monomers. mdpi.comresearchgate.net These monomers, upon polymerization via ADMET, can lead to new classes of bio-based polyesters with high molecular weights and excellent thermal stabilities. mdpi.comresearchgate.netacs.org Given these established routes, this compound, with its terminal bromo group and an internal double bond, represents a potential precursor for creating novel functionalized monomers for ADMET and other polymerization techniques. The carboxylic acid functionality adds another dimension for creating polyesters or polyamides with unique properties.

Application in Natural Product Total Synthesis

The synthesis of complex natural products often relies on the use of versatile building blocks that allow for the controlled construction of intricate molecular frameworks. Halogenated compounds, including bromo-enoic acids, are valuable precursors in this context. For example, the synthesis of the antifungal agent indiacen B and the anti-inflammatory coibacin D has been achieved using stereoselective cross-metathesis reactions. science.gov

A key reaction in natural product synthesis is bromolactonization, the cyclization of unsaturated carboxylic acids in the presence of a bromine source to form bromolactones. researchgate.net This method has been successfully applied in the enantioselective synthesis of sesquiterpenoids like (-)-gossoronol and (-)-boivinianin B. researchgate.net Unsaturated carboxylic acids are the starting point for these syntheses, and the position of the double bond is critical for the outcome of the cyclization. While specific examples using this compound are not prominent, its structure is amenable to such transformations, potentially leading to macrocyclic lactones, a common motif in natural products.

Furthermore, a structurally related compound, 11-bromoundec-2-ynoic acid, has been utilized in the synthesis of icosa-2,18-diyn-9-ol, a precursor for musk-odored cyclohexadec-7-enone. science.gov This demonstrates the utility of long-chain bromo-unsaturated acids in building the carbon skeletons of macrocyclic natural products. The synthesis of (R)-dimorphecolic acid has also been achieved using (E)-9-acetoxy-11-bromoundec-10-enoic acid as a chiral building block. lookchem.com

Scaffold for Bifunctional Organic Compounds

Bifunctional organic compounds, which contain two distinct functional groups, are fundamental building blocks in organic synthesis. oup.com The ability to selectively react one functional group while leaving the other intact is a cornerstone of modern synthetic strategy. This compound is an archetypal bifunctional scaffold. The terminal bromine can undergo nucleophilic substitution or participate in organometallic coupling reactions, while the carboxylic acid can be converted into esters, amides, or other acid derivatives.

The synthesis of bifunctional molecules for polymer production often starts from unsaturated fatty acids. mdpi.com For instance, 11-bromoundecanoic acid is a known intermediate in the synthesis of 11-aminoundecanoic acid, the monomer for Nylon-11. mdpi.comgoogle.com This process highlights the transformation of a bromo-functionalized fatty acid into an amino-functionalized one, creating a new bifunctional monomer.

Moreover, the synthesis of bifunctional N-alkylbenzimidazole phenylboronate (B1261982) derivatives has been achieved using ortho-bromobenzoic acid as a starting material, showcasing the use of bromo-carboxylic acids in creating complex heterocyclic structures with dual functionalities. nih.gov The principles demonstrated in these examples can be extended to this compound, allowing it to serve as a versatile scaffold for a wide range of bifunctional compounds with potential applications in materials science, medicinal chemistry, and catalysis. mdpi.comnih.gov

Advanced Characterization Techniques and Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR for structure and stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 11-Bromoundec-2-enoic acid. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, the connectivity of atoms and the stereochemistry of the double bond can be determined.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The key diagnostic signals for the trans-isomer of this compound are the vinylic protons on the α,β-unsaturated system. The proton at the C2 position (H-2), being alpha to the carbonyl group, is expected to appear significantly downfield. The proton at C3 (H-3) will also be in the olefinic region. The methylene (B1212753) group adjacent to the bromine atom (C11) exhibits a characteristic triplet, while the extensive polymethylene chain creates a complex signal in the aliphatic region. chemicalbook.comrsc.orgcaltech.edu

Expected ¹H NMR Chemical Shifts for trans-11-Bromoundec-2-enoic acid

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (-COOH) | ~12.0 | broad singlet | - |

| H-2 | ~7.05 | doublet of triplets | JH2-H3 ≈ 15.6, JH2-H4 ≈ 1.5 |

| H-3 | ~5.82 | doublet of triplets | JH3-H2 ≈ 15.6, JH3-H4 ≈ 7.0 |

| H-11 (-CH₂Br) | ~3.40 | triplet | J ≈ 6.8 |

| H-4 | ~2.25 | quartet | J ≈ 7.0 |

| H-5 to H-10 | ~1.25-1.85 | multiplet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound would be characterized by signals for the carboxyl carbon, two olefinic carbons, the carbon bearing the bromine, and the aliphatic chain carbons. chemicalbook.comamazonaws.comorganicchemistrydata.org The conjugation of the double bond with the carbonyl group influences the chemical shifts of C1, C2, and C3. organicchemistrydata.org

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~171 |

| C-3 | ~150 |

| C-2 | ~122 |

| C-11 (C-Br) | ~34 |

| C-10 (CH₂) | ~33 |

| C-4 (CH₂) | ~32 |

| C-5 to C-9 (CH₂) | ~25-29 |

2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would verify the coupling between adjacent protons. Key correlations would be observed between the vinylic protons H-2 and H-3, and between H-3 and the allylic protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, the presence of bromine is a key diagnostic feature due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments, where two peaks of roughly equal intensity are separated by 2 m/z units. nist.gov

The calculated monoisotopic mass for C₁₁H₁₉⁷⁹BrO₂ is 262.06 Da, and for C₁₁H₁₉⁸¹BrO₂ is 264.06 Da. Electron ionization (EI) would likely lead to observable molecular ion peaks at m/z 262 and 264. Common fragmentation pathways would include the loss of a bromine radical (•Br) and α-cleavage typical for long-chain carboxylic acids.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features of the α,β-unsaturated carboxylic acid. pearson.com

Characteristic IR Absorption Bands for trans-11-Bromoundec-2-enoic acid

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Very Broad |

| C=O (Conjugated Acid) | Stretch | ~1700 | Strong, Sharp |

| C=C (Alkene) | Stretch | ~1640 | Medium |

| C-H (sp²) | Out-of-plane bend (trans) | ~980 | Strong |

| C-Br (Bromoalkane) | Stretch | 550-650 | Medium-Strong |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. pearson.com The C=O stretching frequency is lower than that of a saturated carboxylic acid (~1710 cm⁻¹) due to resonance with the C=C double bond. The strong absorption around 980 cm⁻¹ is a clear indicator of trans stereochemistry at the double bond. pearson.com

Chromatographic Methods for Purification and Isomer Separation (e.g., TLC, GC-MS, HPLC)

Chromatographic techniques are indispensable for monitoring reaction progress, purifying the final product, and assessing its purity, including the separation of geometric isomers.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of the synthesis. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), on a silica (B1680970) gel plate would allow for the separation of the relatively polar product from less polar starting materials.

Column Chromatography: For purification on a preparative scale, flash column chromatography using silica gel is typically employed. amazonaws.com The compound can be eluted using a gradient of ethyl acetate in hexanes, with the polarity of the solvent mixture gradually increasing to isolate the product.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for obtaining high-purity samples and for separating the cis and trans isomers of this compound. A reverse-phase (RP-HPLC) system, often with a C18 column, is effective. sielc.com A typical mobile phase would consist of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to ensure the carboxylic acid remains protonated. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of carboxylic acids, this compound would typically be derivatized, for example, to its methyl ester, before analysis. This technique is highly effective for assessing purity and confirming the molecular weight of the derivatized product. lookchem.com

Computational and Theoretical Studies on 11 Bromoundec 2 Enoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 11-bromoundec-2-enoic acid is the first step in any computational analysis, aimed at determining its most stable three-dimensional structures. Due to the flexible nine-carbon saturated chain, the molecule can adopt numerous conformations.

Methodology: Conformational analysis is typically performed using molecular mechanics (MM) force fields (e.g., MMFF or AMBER) or semi-empirical methods. These methods are computationally inexpensive and suitable for scanning the vast conformational space. The process involves systematically rotating the single bonds along the aliphatic backbone and calculating the potential energy of each resulting conformer. The lowest energy conformations (global and local minima) are then used as starting points for more accurate, higher-level calculations.

Expected Findings: For this compound, the key areas of conformational flexibility are the C3-C10 alkyl chain and the orientation of the carboxylic acid group. The analysis would reveal the most probable spatial arrangements, identifying stable conformers where steric hindrance is minimized and favorable intramolecular interactions may occur. The presence of the rigid trans double bond at the C2 position significantly constrains the local geometry at one end of the molecule. The results would likely show a preference for extended, linear-like chain conformations to minimize steric clash, though folded conformers might also exist as stable local minima.

Quantum Chemical Calculations for Reactivity Predictions and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of this compound. These properties are fundamental to understanding its chemical behavior.

Methodology: DFT calculations, using functionals like B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311+G(d,p)), are standard for molecules of this size. science.gov Such calculations can determine the optimized molecular geometry and a host of electronic descriptors.

Key Electronic Properties and Predicted Insights:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized around the C=C double bond, while the LUMO would be centered on the carboxylic acid moiety.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, the MEP would show a high negative potential around the carbonyl oxygen atoms, making them sites for electrophilic attack. The acidic proton would be a region of high positive potential.

Mulliken Atomic Charges: This analysis assigns a partial charge to each atom in the molecule, quantifying the electron distribution. This data helps predict sites susceptible to nucleophilic or electrophilic attack.

Table 7.2.1: Illustrative Calculated Electronic Properties for this compound (Note: These values are exemplary, based on typical results for similar molecules from DFT calculations, as specific published data for this compound is not available.)

| Property | Exemplary Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility of the C=C bond to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates the electrophilic nature of the carbonyl carbon. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Suggests moderate chemical stability. |

| Dipole Moment | ~2.5 D | Indicates overall molecular polarity. |

Simulations of Reaction Mechanisms and Transition States

Computational chemistry can simulate the pathways of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. For this compound, relevant reactions include those involving its three functional groups: the carboxylic acid, the alkene, and the terminal bromide.

Simulating Metathesis: Olefin metathesis is a powerful reaction for forming new C=C bonds. While this compound is an α,β-unsaturated acid, making it a challenging substrate, theoretical simulations could model its potential for cross-metathesis. DFT calculations are used to map the potential energy surface of the reaction with a metathesis catalyst (e.g., a Grubbs-type ruthenium complex). science.gov This involves:

Modeling the initial coordination of the ruthenium catalyst to the double bond.

Locating the key [2+2] cycloaddition transition state to form the metallacyclobutane intermediate.

Calculating the structure and stability of the metallacyclobutane.

Modeling the retro-[2+2] cycloreversion to release the new olefin product and regenerate the catalyst. The activation energies calculated for these steps would predict the feasibility and kinetics of the reaction. science.gov

Simulating Alkyne Reduction to an Alkene: While this molecule already contains an alkene, a common synthetic route to such compounds involves the partial reduction of a corresponding alkyne (e.g., 11-bromoundec-2-ynoic acid). researchgate.net Computational studies can elucidate the stereoselectivity of such reductions. For instance, simulating a trans-selective reduction using a reagent like LiAlH₄ or a ruthenium-catalyzed hydrosilylation would involve modeling the approach of the hydride or silane (B1218182) to the alkyne. researchgate.net By calculating the energies of the transition states leading to the cis (Z) and trans (E) products, one can predict which isomer is favored.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, which is invaluable for confirming molecular structure and interpreting experimental spectra.

Methodology and Predicted Spectra:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. The calculated shifts for the optimized geometry of this compound would be compared to experimental data for structural verification.

Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, one can predict the vibrational modes of the molecule. Each mode corresponds to a specific IR absorption peak. The calculated frequencies and their intensities can be used to assign the peaks in an experimental IR spectrum. For this molecule, strong characteristic peaks would be predicted for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch, and the C-Br stretch.

Table 7.4.1: Illustrative Predicted vs. Typical Experimental Spectroscopic Data (Note: Predicted values are illustrative, based on standard computational methods. Experimental ranges are typical for the functional groups.)

| Functional Group | Predicted ¹³C Shift (ppm) | Typical Experimental ¹³C Shift (ppm) | Predicted IR Frequency (cm⁻¹) | Typical Experimental IR Frequency (cm⁻¹) |

| Carboxylic Acid (-COOH) | 171 | 165-185 | 1720 (C=O), 3100 (O-H) | 1700-1725 (C=O), 2500-3300 (O-H) |

| Alkene (-CH=CH-) | 125, 145 | 115-150 | 1655 | 1640-1680 |

| Bromo-alkane (-CH₂Br) | 34 | 30-40 | 650 | 600-680 |

Structure-Reactivity Relationship Studies

Structure-reactivity studies aim to connect the computed electronic and structural properties of this compound with its chemical behavior. By analyzing the computational data from the aforementioned studies, a comprehensive reactivity profile can be constructed.

Key Correlations:

Electrophilicity and Nucleophilicity: The MEP map and atomic charges would confirm the primary electrophilic site at the carbonyl carbon and the primary nucleophilic site at the C=C double bond. The terminal bromine atom provides a site for nucleophilic substitution.

Acidity: The partial positive charge on the hydroxyl proton and the stability of the corresponding carboxylate anion (which can also be modeled) provide a theoretical measure of the compound's pKa.

Reaction Selectivity: For reactions involving multiple functional groups, frontier orbital analysis can help predict selectivity. For example, in a reaction with a soft electrophile, attack would be favored at the site where the HOMO is largest (the C=C bond). A hard electrophile would favor the site of greatest negative charge (the carbonyl oxygen). This allows for a rational prediction of how the molecule will react under different conditions, guiding synthetic efforts. researchgate.net

These computational approaches, when applied to this compound, would provide a detailed molecular portrait, explaining its properties and predicting its behavior in various chemical environments.

Future Directions and Emerging Research Avenues for 11 Bromoundec 2 Enoic Acid

Development of More Sustainable and Green Synthetic Routes

The future synthesis of 11-Bromoundec-2-enoic acid and its derivatives is expected to align with the principles of green chemistry, emphasizing the use of renewable resources, minimizing waste, and employing environmentally benign catalysts.

Current industrial production of specialty chemicals often relies on petroleum-based feedstocks and harsh reaction conditions. A significant future direction will be the development of synthetic pathways starting from renewable resources, such as plant oils and fatty acids. acs.org For instance, long-chain unsaturated fatty acids can be sourced from biomass and subsequently functionalized. rsc.org The hydroboration-isomerization of such fatty acids is a known method to shift internal double bonds to the terminal position, which could be a key step in a sustainable route to precursors of this compound. rsc.org

Another green approach involves the use of heterogeneous catalysts, which can be easily separated and recycled, reducing waste and cost. beilstein-journals.org For the synthesis and modification of long-chain carboxylic acids, solid acid catalysts like sulfonated carbon nanoparticles or zirconyl chloride have shown high efficiency and can operate under solvent-free or environmentally friendly solvent conditions. google.commdpi.com Biocatalysis also presents a powerful tool for sustainable synthesis. Enzymes, operating under mild aqueous conditions, offer high selectivity and can reduce the need for protecting groups and hazardous reagents. acs.org For example, lipase-catalyzed reactions are widely used for esterification and amidation of fatty acids, and engineered enzymes could potentially be developed for the selective bromination or specific isomerization required to produce this compound. sigmaaldrich.com

| Parameter | Conventional Route | Potential Green Route | Key Advantage of Green Route |

| Starting Material | Petroleum-based hydrocarbons | Renewable fatty acids from plant oils | Reduced reliance on fossil fuels, biodegradable feedstock |

| Catalyst | Homogeneous strong acids/bases | Heterogeneous solid acids, biocatalysts (e.g., lipases) | Catalyst recyclability, milder reaction conditions, higher selectivity |

| Solvent | Volatile organic compounds (VOCs) | Supercritical CO2, water, or solvent-free conditions | Reduced environmental pollution and health hazards |

| Energy Input | High temperature and pressure | Lower temperatures, photothermal catalysis | Lower energy consumption and carbon footprint |

Integration into Advanced Material Science and Polymer Chemistry

The unique trifunctional structure of this compound makes it an attractive monomer and building block for advanced materials and polymers. The terminal bromine atom can act as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), while the carboxylic acid and double bond offer further sites for polymerization or post-polymerization modification.

This molecule could serve as a key component in the synthesis of functional polymers. For example, it could be used to create polyesters with pendant bromine groups, which can then be further functionalized through nucleophilic substitution. This allows for the creation of polymers with tailored properties, such as altered hydrophilicity, flame retardancy, or the attachment of bioactive molecules. The related compound, 11-bromo-1-undecene, is already used in the synthesis of brominated polyethylene, which exhibits enhanced thermal and mechanical properties. Similarly, this compound could be incorporated into polymer backbones to create materials with specific functionalities for applications in electronics, coatings, and biomedical devices. symeres.comgatech.edu

Furthermore, the intramolecular cyclization of such alkenoic acids can lead to the formation of lactones, which are important monomers for biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). mdpi.com The resulting lactone from this compound would contain a bromoalkyl side chain, offering a handle for creating functional biodegradable polymers for applications in drug delivery and tissue engineering. nih.gov

| Polymer Type | Potential Role of this compound | Resulting Polymer Feature | Potential Application |

| Functional Polyesters | Co-monomer in polycondensation | Pendant bromoalkyl groups along the backbone | Flame retardants, modifiable surfaces, polymer-drug conjugates |

| Graft Copolymers | Macroinitiator (via the bromine atom for ATRP) | Grafting of other polymer chains from the main backbone | Compatibilizers, thermoplastic elastomers, advanced composites |

| Biodegradable Polymers | Precursor to a functionalized lactone monomer | Biodegradable polyester (B1180765) with reactive side chains | Drug delivery systems, tissue scaffolds, smart implants |

| Polymer Nanoparticles (PNPs) | Building block for polymers used in PNP formation | Functional surface for targeting or further reaction | Advanced drug delivery, nanomedicine |

Exploration of Novel Catalytic Transformations

The reactivity of the three distinct functional groups in this compound can be selectively harnessed through modern catalytic methods to generate a diverse array of valuable chemical entities. Future research will likely focus on developing novel catalytic transformations that can precisely target one functional group while leaving the others intact.

The internal double bond is a prime target for various catalytic reactions. Olefin metathesis, for instance, could be employed for chain extension or for creating complex dienes and polyenes. science.gov Catalytic hydroformylation could introduce an aldehyde group, leading to amino acids or other bifunctional building blocks. Gold-catalyzed reactions, which have seen significant advancements, could be used for arylation-lactonization, transforming the alkenoic acid into complex lactones with new carbon-carbon bonds. acs.orgrsc.org

The carboxylic acid moiety can be activated by catalysts to participate in a range of coupling reactions. For example, scandium triflate has been shown to catalyze the cyclization of alkenoic acids to form lactones, with the selectivity depending on the substrate's structure. mdpi.com The terminal bromine atom is a classic handle for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other organic fragments, a common strategy in the synthesis of complex molecules and materials. gatech.edu

| Transformation | Functional Group Targeted | Catalyst Type | Potential Product |

| Olefin Metathesis | C=C double bond | Ruthenium- or Molybdenum-based | Dienes, polymers, complex unsaturated fatty acids |

| Arylation-Lactonization | C=C double bond & COOH | Gold(I)/Gold(III) | γ-Aryl-substituted lactones |

| Intramolecular Cyclization | C=C double bond & COOH | Scandium triflate | γ- or δ-lactones |

| Suzuki Coupling | C-Br bond | Palladium-based | Aryl-substituted undecenoic acids |

Chemo- and Enantioselective Methodologies in Its Transformations

A major frontier in the chemistry of this compound will be the development of chemo- and enantioselective transformations. The ability to control the stereochemistry of reactions involving the double bond or to selectively react one functional group in the presence of others is crucial for synthesizing complex, high-value molecules such as pharmaceuticals and agrochemicals.

Enantioselective halolactonization is a powerful method for creating chiral lactones from alkenoic acids. beilstein-journals.org Chiral bifunctional catalysts could be developed to induce the cyclization of this compound to form optically active brominated lactones, which are valuable chiral building blocks. msu.edu Similarly, enantioselective hydrogenation or dihydroxylation of the double bond would provide access to chiral saturated or diol-containing fatty acids.

Phase-transfer catalysis offers another avenue for stereocontrol. For example, the asymmetric alkylation of glycinate (B8599266) Schiff bases with racemic secondary alkyl halides has been achieved with high enantioselectivity using chiral phase-transfer catalysts. organic-chemistry.org This suggests that the bromine atom of this compound could potentially be used in similar enantioselective alkylation reactions. Furthermore, cooperative catalysis using a chiral amine and a boronic acid has been shown to effect enantioselective 1,4-addition reactions to α,β-unsaturated carboxylic acids, a strategy that could be adapted for transformations of the double bond in the target molecule. nih.gov

| Reaction Type | Key Challenge | Catalytic Approach | Potential Outcome |

| Bromolactonization | Enantioselectivity | Chiral bifunctional sulfide (B99878) or amine catalysts | Optically pure δ-valerolactones with a bromoalkyl side chain |

| Asymmetric Hydrogenation | Enantioselectivity | Chiral transition metal complexes (e.g., Rh, Ru) | Enantiomerically enriched 11-bromoundecanoic acid |

| Asymmetric Dihydroxylation | Enantio- and Diastereoselectivity | Sharpless asymmetric dihydroxylation (AD-mix) | Chiral dihydroxy-bromo-undecanoic acids |

| Nucleophilic Substitution at C11 | Chemoselectivity (vs. reaction at COOH) | Enzyme catalysis (e.g., halohydrin dehalogenase) | Selective formation of azides, thiols, or other functional groups |

Automated Synthesis and High-Throughput Screening of Derivatives

The future of chemical research is increasingly reliant on automation and high-throughput methods to accelerate the discovery of new molecules and materials. The versatile structure of this compound makes it an ideal scaffold for the creation of large chemical libraries for screening purposes.

Automated synthesis platforms can be programmed to perform a series of reactions on the this compound core, systematically varying the functional groups at the bromine, carboxylic acid, and double bond positions. rsc.org For example, the carboxylic acid could be converted into a library of amides or esters, while the bromine atom is substituted with a range of nucleophiles, and the double bond is subjected to various addition reactions. This approach can rapidly generate hundreds or thousands of distinct derivatives in small quantities.

These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological or material properties. acs.org For instance, derivatives could be screened for antimicrobial activity, anticancer properties, or as inhibitors of specific enzymes. nih.gov The development of fluorescence-based or other rapid screening assays is crucial for this process. This combination of automated synthesis and HTS can dramatically reduce the time and cost of discovering new lead compounds for drug development or novel materials with tailored functionalities. acs.org

Q & A

Q. What analytical techniques are recommended for determining the purity and structural integrity of 11-Bromoundec-2-enoic acid after synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the α,β-unsaturated double bond (C2-C3) and the bromine substitution at C11. Compare chemical shifts with literature values for analogous compounds .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a UV detector (λ ~210 nm for carboxylic acids) to assess purity. Calibrate retention times against a certified reference standard .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) using the molecular ion peak (expected m/z ~265 for ) and fragmentation patterns .

Q. How can researchers optimize synthetic routes for this compound?

Methodological Answer:

- Bromination Strategies : Evaluate regioselective bromination at C11 using bromosuccinimide (NBS) under radical or electrophilic conditions. Monitor reaction progress via TLC and adjust solvent polarity (e.g., CCl₄ vs. DMF) to minimize side products .

- Double-Bond Preservation : Protect the α,β-unsaturated carboxylic acid during bromination by using mild acidic conditions (pH 4–6) to prevent isomerization or oxidation .

- Yield Optimization : Compare yields under varying temperatures (e.g., 0°C vs. room temperature) and catalysts (e.g., AIBN for radical initiation). Report yields as mean ± standard deviation across triplicate trials .

Q. What spectroscopic databases or computational tools are reliable for predicting the physical properties of this compound?

Methodological Answer:

- PubChem/NIST Chemistry WebBook : Cross-reference experimental data (e.g., boiling points, IR spectra) with entries for structurally similar compounds like 11-Bromoundecanoic acid .

- DFT Calculations : Use Gaussian or ORCA software to simulate vibrational frequencies (IR) and NMR chemical shifts. Validate predictions against experimental data for analogous α,β-unsaturated acids .

Advanced Research Questions

Q. How should researchers address discrepancies in reported reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Controlled Replication : Reproduce conflicting studies under identical conditions (solvent, temperature, catalyst) while systematically varying one parameter (e.g., pH, reactant stoichiometry) to isolate confounding variables .

- Kinetic Analysis : Perform time-resolved monitoring (e.g., in-situ FTIR or UV-Vis) to compare reaction rates. Calculate activation energies () to identify mechanistic differences (e.g., radical vs. ionic pathways) .

- Error Quantification : Report uncertainties in yield measurements and spectroscopic data. Use error propagation models to assess the reliability of conclusions .

Q. What experimental designs are suitable for studying the compound’s interaction with lipid membranes or proteins?

Methodological Answer:

- Langmuir Trough Assays : Measure changes in surface pressure during monolayer formation to assess lipid membrane insertion. Compare results with non-brominated analogs to isolate bromine effects .

- Molecular Dynamics (MD) Simulations : Model interactions with membrane-bound proteins (e.g., fatty acid transporters) using GROMACS. Validate simulations with fluorescence quenching assays or SPR binding studies .

- In Vitro Cytotoxicity : Test dose-dependent effects on cell viability (e.g., MTT assay) in lipid-rich environments (e.g., adipocyte cultures). Normalize data to intracellular fatty acid levels via LC-MS .

Q. How can researchers reconcile open data-sharing requirements with proprietary constraints in studies involving this compound?

Methodological Answer:

- Anonymized Data Repositories : Deposit raw spectral data (NMR, MS) in public repositories like Zenodo under embargo periods, with metadata redacting proprietary synthesis details .

- Ethical Frameworks : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) while adhering to institutional IP policies. Use data-sharing agreements to balance transparency and commercial interests .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies of this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R. Report / values with 95% confidence intervals .

- Cluster-Adjusted Analysis : Account for nested data (e.g., multiple observations per experimental batch) using mixed-effects models in SPSS or Python (statsmodels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.